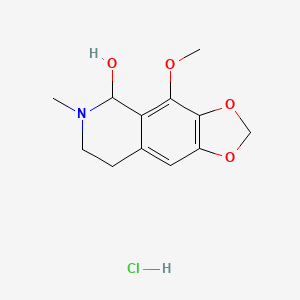
Cotarnine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cotarnine hydrochloride is a chemical compound derived from noscapine, a phthalide isoquinoline alkaloid isolated from the opium poppy. It is a tetrahydroisoquinoline (THIQ) scaffold produced by the oxidative degradation of noscapine. This compound has shown promising antitumor activities against several types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cotarnine hydrochloride can be synthesized through the oxidative degradation of noscapine. The reaction typically involves the use of oxidizing agents under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes, often using advanced chemical reactors to maintain consistency and efficiency. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cotarnine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions are performed using reagents like chlorosulfonic acid.
Major Products Formed: The major products formed from these reactions include various derivatives of cotarnine, such as cotarnone and dihydrocotarnine.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other chemical compounds.
Biology: Research has explored its role in biological systems, particularly its antitumor properties.
Medicine: Its derivatives are being investigated for their potential use in cancer therapy.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Cotarnine hydrochloride is compared with other similar compounds, such as noscapine and its derivatives. While noscapine also exhibits antitumor properties, this compound is unique in its chemical structure and the specific pathways it targets.
Comparison with Similar Compounds
Noscapine
Cotarnone
Dihydrocotarnine
Cotarnine hydrochloride stands out due to its distinct chemical properties and its potential for developing new therapeutic agents.
Properties
CAS No. |
36647-02-6 |
|---|---|
Molecular Formula |
C12H16ClNO4 |
Molecular Weight |
273.71 g/mol |
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14;/h5,12,14H,3-4,6H2,1-2H3;1H |
InChI Key |
UONSFNPHCTWRGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















